3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxa-1-azonia-2-azanidabicyclo[330]octan-4-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.
Scientific Research Applications
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:
Chemistry: It serves as a valuable precursor for synthesizing enantiomerically pure C- and N-protected α-alkyl prolines.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
1-aza-3-oxabicyclo[3.3.0]octan-4-one:
Uniqueness
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2 |
InChI Key |
JIULEVIXGXYUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)O[N-][NH+]2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.